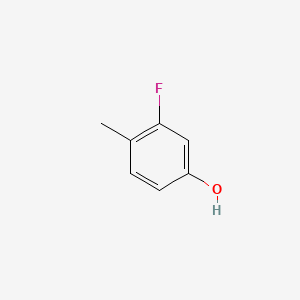

3-Fluoro-4-methylphenol

Overview

Description

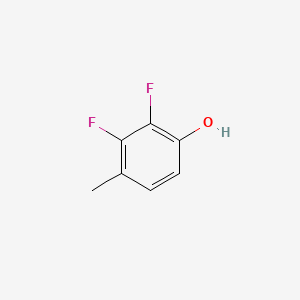

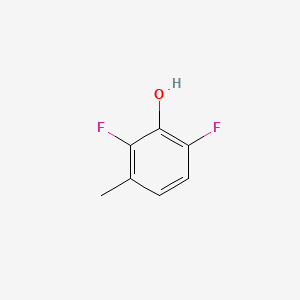

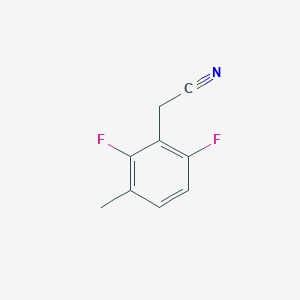

3-Fluoro-4-methylphenol is a phenolic derivative . It has an empirical formula of C7H7FO and a molecular weight of 126.13 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of this compound involves dissolving 3-Fluoro-4-methylaniline in a 10% sulfuric acid aqueous solution . Sodium nitrate is then added, and the reaction mixture is stirred at various temperatures for several hours . The reaction is quenched with ice water, and the aqueous layer is extracted with ethyl acetate . The combined organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure . The residue is purified by column chromatography to yield the target compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1ccc(O)cc1F . The InChI representation is 1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 . Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 72°C, a boiling point of 196°C, and a density of 1.17 . It has a refractive index of 1.5150 and a flash point of 29°C . It is stored in an inert atmosphere at room temperature . It appears as a powder to lump form and has a phenol-like odor .Scientific Research Applications

1. Environmental Remediation

3-Fluoro-4-methylphenol has been investigated in environmental applications, particularly in water purification. A study by Xiao et al. (2018) focused on the degradation of persistent 4-Fluoro-3-methylphenol, a structurally similar compound to this compound, using In2O3/In2S3/CdS ternary stereoscopic porous heterostructure films. This method demonstrated high efficiency in degrading pollutants through a photoelectrocatalytic process, indicating potential for this compound in similar environmental applications (Xiao et al., 2018).

2. Chemosensing and Bioimaging

This compound has been utilized in the development of chemosensors. Rahman et al. (2017) synthesized hydrazones, including 4-fluoro-2-((2-methyl-2-(pyridin-2-yl)hydrazono)methyl)phenol, for selective fluorescent "turn on" chemo-sensing of Al3+ ions, with potential applications in living cells imaging. This research highlights the potential of this compound derivatives in biochemical sensing and imaging applications (Rahman et al., 2017).

3. Metabolic Pathway Analysis

In the field of microbiology, the metabolic pathways of similar compounds to this compound have been investigated. Londry and Fedorak (1993) used 6-Fluoro-3-methylphenol to study the metabolic pathways in a methanogenic consortium, revealing insights into the degradation processes of fluorinated phenols. This research can provide a framework for understanding the metabolic fate of this compound in biological systems (Londry & Fedorak, 1993).

4. Fluorescent Chemosensors Development

This compound is an important component in the development of fluorescent chemosensors. A study by Roy (2021) reviewed various chemosensors based on 4-Methyl-2,6-diformylphenol, demonstrating the compound's relevance in detecting metal ions, anions, and neutral molecules. This research underscores the significance of derivatives of this compound in creating sensitive and selective chemosensors (Roy, 2021).

Safety and Hazards

3-Fluoro-4-methylphenol is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, and Eye Irrit. 2 . It has hazard statements H302, H319, and H412 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

Properties

IUPAC Name |

3-fluoro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOOCAXPERKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379128 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-78-8 | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

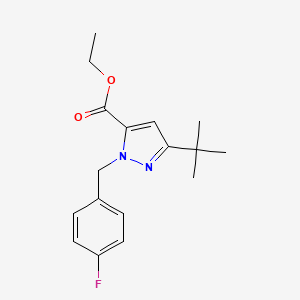

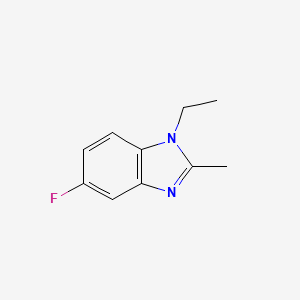

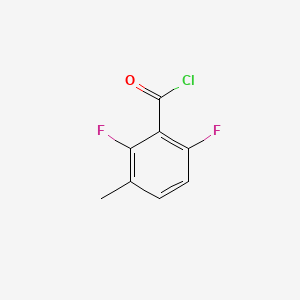

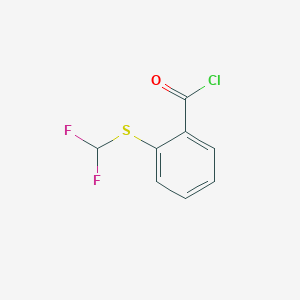

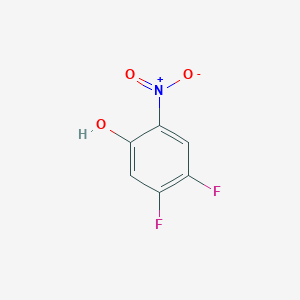

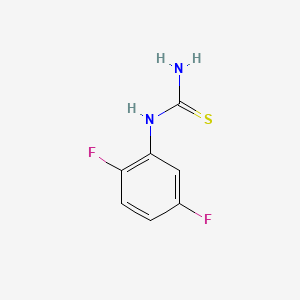

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

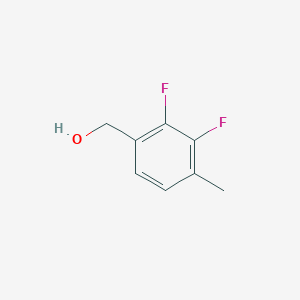

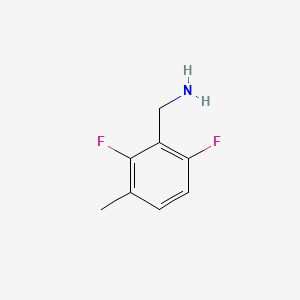

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B1304737.png)